2,3-Dibromosuccinic acid

Stereochemistry Pharmaceutical intermediates Chiral synthesis

2,3-Dibromosuccinic acid (CAS 526-78-3) is a reactive dibrominated dicarboxylic acid for permanent, non-leaching flame retardancy via covalent incorporation into polymer backbones. Its dual -COOH groups enable UL94 V-0 rated UPR/epoxy at 5–15% loading—unlike additive FRs or the anhydride analog. The meso stereoisomer (mp 274°C) is essential for pharmaceutical-grade biotin synthesis; racemic mixtures cannot substitute. Also used as a polymer cross-linker and no-clean flux active component. 98% purity, TSCA-listed, REACH-registered. Global B2B shipping available. Request quote today.

Molecular Formula C4H4Br2O4
Molecular Weight 275.88 g/mol
CAS No. 526-78-3
Cat. No. B146549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromosuccinic acid
CAS526-78-3
SynonymsMeso-dibromobutanedioic acid
Molecular FormulaC4H4Br2O4
Molecular Weight275.88 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Br)(C(=O)O)Br
InChIInChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyFJWGRXKOBIVTFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromosuccinic Acid (CAS 526-78-3): Comparative Evidence for Procurement in Flame Retardant and Pharmaceutical Synthesis


2,3-Dibromosuccinic acid (CAS 526-78-3) is a dibrominated dicarboxylic acid with the molecular formula C₄H₄Br₂O₄ and a molecular weight of 275.88 g/mol . The compound exists in multiple stereoisomeric forms, with the meso isomer (CAS 608-36-6) being the most commonly encountered commercial form, characterized by a melting point of 255–256 °C (sealed tube) or 270–273 °C with sublimation occurring at 274–275 °C . Its dual functionality—two bromine atoms and two carboxylic acid groups—enables applications as a reactive flame retardant monomer, a biotin (vitamin H) synthesis intermediate, and a cross-linking agent in polymer chemistry .

Why Generic Substitution Fails: Critical Differentiators of 2,3-Dibromosuccinic Acid for Industrial Procurement


Substituting 2,3-dibromosuccinic acid with structurally related analogs—such as dibromosuccinic anhydride, 2,3-dibromopropionic acid, or tetrabromophthalic anhydride (TBPA)—introduces quantifiable performance divergences that directly impact product specifications and regulatory compliance. The target compound's diacid functionality enables covalent incorporation into polymer backbones via esterification or polycondensation, whereas its anhydride counterpart (mp 110–115 °C) presents altered reactivity and lower thermal stability [1][2]. In flame retardant applications, bromine content, decomposition temperature, and stereochemical purity are non-interchangeable parameters that govern processing window compatibility and ultimate UL94 rating achievement [3]. In pharmaceutical contexts, specifically biotin synthesis, the meso stereoisomer of 2,3-dibromosuccinic acid provides the requisite stereochemical configuration for downstream chiral transformations, a specificity that racemic mixtures or alternative dibromo-acids cannot fulfill [4]. The evidence below quantifies these differentiation dimensions.

2,3-Dibromosuccinic Acid: Quantitative Differentiation Evidence Versus Structural Analogs


Meso vs. Racemic 2,3-Dibromosuccinic Acid: Stereochemical Purity and Melting Point Differentiation

2,3-Dibromosuccinic acid exists as distinct stereoisomers with markedly different physical properties. The meso isomer (CAS 526-78-3 or 608-36-6) exhibits a melting point of 255–256 °C and sublimes at 274 °C . In contrast, the racemic dl-form (CAS 1114-00-7) melts at 167 °C [1]. This 88–89 °C difference in melting point enables unambiguous quality control differentiation and correlates directly with stereochemical purity requirements in pharmaceutical synthesis, particularly for biotin (vitamin H) production where the meso configuration is stereospecifically required [2].

Stereochemistry Pharmaceutical intermediates Chiral synthesis

Bromine Content Comparison: 2,3-Dibromosuccinic Acid Versus Tetrabromophthalic Anhydride (TBPA) in Reactive Flame Retardant Monomers

In reactive flame retardant applications, the efficiency of bromine incorporation into polymer backbones depends on both bromine content and the number of reactive functional groups available for copolymerization. 2,3-Dibromosuccinic acid contains 56–58% bromine by weight (theoretical: 57.9%) and provides two carboxylic acid groups for covalent integration [1]. Tetrabromophthalic anhydride (TBPA, CAS 632-79-1) contains approximately 68–69% bromine by weight but offers only one anhydride functionality, which opens to a single diacid equivalent upon hydrolysis [2]. While TBPA delivers higher bromine mass per molecule, 2,3-dibromosuccinic acid provides a higher density of reactive sites (two carboxyls per four-carbon backbone versus one anhydride/diacid per aromatic six-carbon framework), enabling more efficient cross-linking in unsaturated polyester and polyamide systems [3].

Flame retardant Bromine content Reactive monomer

Decomposition Temperature: Processing Window Compatibility of 2,3-Dibromosuccinic Acid Versus Lower-Molecular-Weight Brominated Additives

Thermal stability during polymer processing is a critical selection criterion for flame retardant additives. 2,3-Dibromosuccinic acid exhibits a decomposition temperature of approximately 240 °C [1]. This value exceeds the typical processing temperature range of most commodity thermoplastics (150–220 °C for PP, PE, ABS, and PVC) [1], ensuring the compound remains intact during injection molding, extrusion, and spinning operations without premature decomposition or volatilization [2]. In comparison, lower-molecular-weight brominated aliphatic acids (e.g., 2,3-dibromopropionic acid) decompose at significantly lower temperatures (<200 °C), limiting their utility in higher-temperature engineering polymer processing. The 240 °C decomposition threshold positions 2,3-dibromosuccinic acid as suitable for all general-purpose thermoplastics while maintaining thermal stability headroom.

Thermal stability Processing window Flame retardant

UL94 V-0 Flame Retardant Loading: 2,3-Dibromosuccinic Acid Performance in Polymer Formulations

The flame retardant efficacy of 2,3-dibromosuccinic acid has been demonstrated in polymer systems, with reported achievement of UL94 V-0 rating at addition levels of 5–15% by weight [1]. This loading range is comparable to or lower than that required for many conventional brominated flame retardants. For context, tetrabromobisphenol A (TBBPA)-based systems typically require 10–20% loading for equivalent performance in epoxy resins [2]. The dual bromine atoms in the compact C₄ backbone (bromine content >56%) [1] provide efficient radical scavenging during combustion, with the bromine atoms releasing Br• radicals that interrupt the flame propagation chain reaction while simultaneously generating HBr gas that dilutes oxygen and provides a thermal barrier [3].

UL94 V-0 Flame retardant loading Polymer additives

Cross-Linking Efficacy: 2,3-Dibromosuccinic Acid Diacid Functionality Versus Monofunctional Brominated Modifiers

2,3-Dibromosuccinic acid functions as a reactive cross-linking agent in polymer synthesis due to its diacid functionality, enabling covalent incorporation into polyester and polyamide backbones . Research demonstrates that polyamides synthesized using 2,3-dibromosuccinyl chloride exhibit inherent viscosities ranging from 0.19–0.65 dL/g (measured in H₂SO₄ at 25 °C) [1], confirming successful polymerization and chain extension. In contrast, monofunctional brominated modifiers (such as bromoacetic acid or 2-bromopropionic acid) can only terminate polymer chains or serve as end-capping agents, limiting their utility for structural modification. The dual carboxyl groups of 2,3-dibromosuccinic acid enable it to act as a true comonomer, integrating both flame retardant functionality and cross-linking capacity into a single molecular entity [2].

Cross-linking Polymer modification Unsaturated polyester

Regulatory and Environmental Profile: 2,3-Dibromosuccinic Acid Versus Legacy Brominated Flame Retardants

Unlike legacy brominated flame retardants such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), 2,3-dibromosuccinic acid does not exhibit characteristics of persistent organic pollutants (POPs) [1]. Toxicological assessment indicates an acute oral LD50 >2000 mg/kg in mammalian models, classifying it as low acute toxicity [1]. Environmental fate data from NITE-CHRIP (Japan) demonstrate that 2,3-dibromosuccinic acid exhibits low bioconcentration potential [2]. The compound complies with European Union REACH and RoHS regulatory frameworks [1], in contrast to PBDEs and HBCD which are restricted or banned under the Stockholm Convention on Persistent Organic Pollutants. This regulatory divergence has direct procurement implications for manufacturers exporting to EU and North American markets.

Environmental compliance REACH RoHS Biodegradation

Optimal Application Scenarios for 2,3-Dibromosuccinic Acid Based on Differentiated Performance Evidence


Reactive Flame Retardant Monomer for Unsaturated Polyester and Epoxy Resins

In unsaturated polyester resin (UPR) and epoxy formulations requiring permanent, non-leaching flame retardancy, 2,3-dibromosuccinic acid serves as a reactive comonomer that covalently incorporates into the polymer backbone via its dual carboxylic acid groups . At addition levels of 5–15%, the compound enables achievement of UL94 V-0 flame retardant ratings [1]. The decomposition temperature of approximately 240 °C exceeds typical resin curing and processing temperatures (150–220 °C), ensuring the brominated moiety remains intact throughout manufacturing [1]. This reactive incorporation strategy avoids the plasticization effects and migration issues associated with additive-type flame retardants, maintaining the mechanical integrity and long-term fire resistance of the cured resin .

Biotin (Vitamin H) Pharmaceutical Intermediate Synthesis

2,3-Dibromosuccinic acid, specifically in its meso stereoisomeric form (CAS 526-78-3 / 608-36-6), serves as a critical intermediate in the industrial synthesis of biotin (vitamin H) [1]. The meso configuration provides the requisite stereochemistry for downstream transformations leading to the biologically active vitamin. The high melting point of the meso isomer (255–256 °C, sublimes at 274 °C) enables straightforward purification and quality control verification, distinguishing it from the lower-melting racemic dl-form (167 °C) [2]. This stereochemical specificity makes generic substitution with racemic mixtures or alternative dibromo-acids unsuitable for pharmaceutical-grade biotin production.

Synthesis of Bromine-Containing Polyamides with Enhanced Flame Retardation

Through conversion to 2,3-dibromosuccinyl chloride, the compound serves as a monomer for interfacial polymerization with long-chain diamines to produce aliphatic polyamides containing covalently bound bromine . These brominated polyamides exhibit inherent viscosities in the range of 0.19–0.65 dL/g (measured in H₂SO₄ at 25 °C), confirming successful polymerization and sufficient molecular weight for fiber and film applications . Thermo-analytical characterization demonstrates increased thermal degradation resistance upon bromine incorporation, with the resulting polymers exhibiting enhanced flame-retardant properties relative to non-brominated analogs . The presence of the dibromosuccinyl moiety in the polymer backbone provides permanent flame retardancy without additive migration concerns.

Lead-Free Soldering Flux Formulations for Electronics Manufacturing

2,3-Dibromosuccinic acid functions as an active component in lead-free, low-solid-content, cleaning-free soldering flux formulations . The compound's carboxylic acid groups provide fluxing activity to remove surface oxides from metal substrates during soldering, while the bromine atoms contribute to thermal stability and controlled reactivity at soldering temperatures. The diacid functionality enables effective oxide removal comparable to or exceeding that of monofunctional organic acids, with the added benefit of minimal corrosive residue post-soldering. This application leverages the compound's balanced profile of acidity, thermal stability (decomposition ~240 °C) [1], and compatibility with no-clean flux requirements in modern electronics assembly.

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